2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
The compound “2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic molecule that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyridines are a class of organic compounds with the formula C5H5N. They are aromatic, similar to benzene, but contain one nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyridine rings in separate steps, followed by their connection via an ethyl linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, connected by an ethyl linker. The presence of nitrogen in the rings would likely result in them being electron-rich, which could have implications for the compound’s reactivity .Chemical Reactions Analysis
As an organic compound containing nitrogen, this molecule could participate in a variety of chemical reactions. The electron-rich nature of the pyrazole and pyridine rings could make them susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms in the pyrazole and pyridine rings could result in the compound having a relatively high boiling point and being soluble in polar solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a pyrazole ring and a pyridine ring. Compounds containing these structures are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific target. For example, some pyrazole compounds are known to inhibit enzymes, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
Again, the specific pathways affected would depend on the target of the compound. Pyrazole and pyridine derivatives have been implicated in a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could range from changes in enzyme activity to alterations in signal transduction .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-11-9-12(15-16(11)8-5-13)10-3-6-14-7-4-10/h3-4,6-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEXPBPMLKYXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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